4-Defluoro-4-hydroxy Gefitinib

Description

Structure

3D Structure

Properties

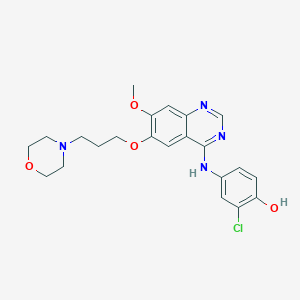

IUPAC Name |

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWXTDMHBQBADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458189 |

Source

|

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847949-50-2 |

Source

|

| Record name | 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847949-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | M-387783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-387783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4EV2Y7TJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of 4-Defluoro-4-hydroxy Gefitinib

This technical guide provides a comprehensive overview of plausible chemical synthesis pathways for 4-Defluoro-4-hydroxy Gefitinib, a significant metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document is intended for researchers, medicinal chemists, and professionals engaged in drug development and metabolic studies.

Introduction: The Significance of Gefitinib and its Metabolites

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1] Its mechanism of action involves the reversible inhibition of the EGFR tyrosine kinase, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] The in vivo metabolism of Gefitinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[1] Among these, this compound is of particular interest as its formation involves a key biotransformation pathway: oxidative defluorination of the halogenated phenyl group.[1] Understanding the synthesis of this metabolite is crucial for developing reference standards for pharmacokinetic studies, for investigating its potential biological activity, and for exploring structure-activity relationships of novel EGFR inhibitors.

While the metabolic formation of this compound is known, its de novo chemical synthesis presents a unique challenge, distinct from the established routes for Gefitinib itself. This guide will delineate a proposed, chemically sound synthetic strategy, drawing upon established methodologies for the synthesis of Gefitinib and related quinazoline derivatives.

Proposed Synthetic Pathways for this compound

The synthesis of this compound can be approached through a convergent strategy, focusing on the preparation of a key intermediate, the 4-anilinoquinazoline core, substituted with the desired hydroxyl group. A plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic approach highlights two primary challenges: the synthesis of the key aniline precursor, 4-amino-2-chlorophenol, and its subsequent coupling with a suitable quinazoline electrophile.

Pathway 1: Synthesis via a Pre-functionalized Aniline

This pathway focuses on the synthesis of the crucial 4-amino-2-chlorophenol intermediate, followed by its coupling with a pre-assembled quinazoline core.

Step 1: Synthesis of the Quinazoline Core

The synthesis of the quinazoline core can be adapted from established procedures for Gefitinib.[2][3] A common starting material is 3-hydroxy-4-methoxybenzaldehyde, which can be converted through a multi-step sequence to the key intermediate, 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.

Caption: Workflow for the synthesis of the quinazoline core.

Step 2: Synthesis of 4-Amino-2-chlorophenol

The synthesis of this aniline derivative is a critical step. A potential route starts from the commercially available 2-chloro-4-nitrophenol.

Experimental Protocol: Synthesis of 4-Amino-2-chlorophenol

-

Reduction of the Nitro Group: 2-chloro-4-nitrophenol can be reduced to 4-amino-2-chlorophenol using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a reducing agent like iron powder in acetic acid.

-

Purification: The resulting 4-amino-2-chlorophenol can be purified by crystallization or column chromatography to ensure high purity for the subsequent coupling reaction.

Step 3: Coupling Reaction

The final step involves the nucleophilic aromatic substitution reaction between the synthesized 4-amino-2-chlorophenol and the 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline intermediate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline and 4-amino-2-chlorophenol is dissolved in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield this compound.

Pathway 2: Late-Stage Hydroxylation

An alternative, though likely more challenging, approach would involve a late-stage hydroxylation of a Gefitinib-like precursor that lacks the fluorine atom. This would require a regioselective hydroxylation of the aniline ring, which can be difficult to achieve.

Data Presentation

| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) |

| 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline | 3-Hydroxy-4-methoxybenzaldehyde | Formamidine acetate, SOCl₂, Morpholine | ~30-40 (overall) | >98 |

| 4-Amino-2-chlorophenol | 2-Chloro-4-nitrophenol | Fe/AcOH or H₂/Pd-C | ~80-90 | >99 |

| This compound | Quinazoline intermediate & Aniline intermediate | Isopropanol (reflux) | ~60-70 | >99 |

Table 1: Summary of a proposed synthetic route for this compound. Yields are estimated based on analogous reactions reported in the literature.

Conclusion and Future Perspectives

The synthesis of this compound, while not explicitly detailed in the current literature, is achievable through a convergent synthetic strategy. The key to a successful synthesis lies in the efficient preparation of the 4-amino-2-chlorophenol precursor and its subsequent coupling with the appropriate quinazoline core. The proposed pathway provides a solid foundation for the laboratory-scale synthesis of this important metabolite. Further optimization of reaction conditions and purification methods will be essential for scaling up the synthesis for its use as an analytical standard and for further biological evaluation. The availability of a robust synthetic route will undoubtedly facilitate a deeper understanding of Gefitinib's metabolism and the pharmacological profile of its derivatives.

References

- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.

- Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets. The Oncologist, 9(2), 122-131.

- Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Pao, W., ... & Jänne, P. A. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061.

- McKillop, D., McCormick, A. D., Miles, G. S., & Phillips, S. D. (2004). The disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), in rat, dog and man. Xenobiotica, 34(10), 917-934.

-

Wang, X., Li, J., Wang, Y., He, L., & Liu, H. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(10), 7348-7357. Available from: [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). Molecules, 28(3), 1365. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Stability of 4-Defluoro-4-hydroxy Gefitinib

Foreword: The Imperative of Metabolite Characterization in Drug Development

In the landscape of modern drug development, the characterization of metabolites is not merely a regulatory formality but a critical scientific endeavor. Understanding the behavior of these transformed entities is paramount to fully comprehending a drug's efficacy, safety, and overall disposition in the human body. This guide focuses on 4-Defluoro-4-hydroxy Gefitinib, a key human metabolite of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. While Gefitinib has revolutionized the treatment of non-small cell lung cancer, a thorough understanding of its metabolites, such as the hydroxylated derivative, is essential for a complete safety and efficacy profile. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the known physicochemical properties of this compound and a robust framework for assessing its stability. Where experimental data is not publicly available, this guide proposes detailed, field-proven protocols to generate the necessary information, ensuring a scientifically rigorous approach to its characterization.

Introduction to this compound: A Key Metabolite

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, most notably CYP3A4.[1][2] One of the identified metabolic pathways is the oxidative defluorination of the halogenated phenyl group, leading to the formation of this compound (also referred to as M387783).[1][3]

The introduction of a hydroxyl group in place of a fluorine atom can significantly alter the molecule's physicochemical properties, including its solubility, polarity, and potential for further metabolism or degradation. These changes can, in turn, influence its pharmacokinetic and toxicological profile. Therefore, a detailed characterization of this metabolite is of significant scientific and clinical interest.

Physicochemical Properties: The Foundation of a Molecule's Behavior

A comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further development activities are built. For this compound, a combination of computed and experimentally-derived data is essential.

Chemical Structure and Identity

-

IUPAC Name: 2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol

-

CAS Number: 847949-50-2

-

Molecular Formula: C₂₂H₂₅ClN₄O₄

-

Molecular Weight: 444.9 g/mol

Predicted Physicochemical Parameters

While experimental data is limited, computational models provide valuable initial estimates for key properties.

| Property | Predicted Value | Source |

| XLogP3 | 3.7 | PubChem |

| pKa (most acidic) | 8.62 ± 0.31 (phenol) | ChemicalBook |

| pKa (most basic) | Not explicitly predicted, but expected to be similar to the quinazoline nitrogen in Gefitinib (pKa ~5.4 and 7.2) | |

| Boiling Point | 596.9 ± 50.0 °C | ChemicalBook |

| Density | 1.340 ± 0.06 g/cm³ | ChemicalBook |

Expert Insight: The predicted XLogP3 of 3.7 suggests that this compound is still a lipophilic molecule, though the introduction of the hydroxyl group likely reduces its lipophilicity compared to the parent drug, Gefitinib (LogP ~3.2). The predicted acidic pKa of the new phenolic group is a critical parameter that will govern the molecule's solubility and stability in a pH-dependent manner.

Proposed Experimental Characterization

To move beyond predictions and establish a robust physicochemical profile, the following experimental studies are essential.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. Due to the presence of both a basic quinazoline moiety and an acidic phenolic group, the aqueous solubility of this compound is expected to be highly pH-dependent.

Protocol for pH-Dependent Solubility Determination:

-

Objective: To determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range (pH 1.2 to 7.4).

-

Materials:

-

This compound reference standard.

-

Biologically relevant buffers: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8 and 7.4).

-

HPLC-grade water, acetonitrile, and methanol.

-

Calibrated pH meter and analytical balance.

-

Thermostatically controlled shaker incubator.

-

HPLC system with a UV detector.

-

-

Methodology:

-

Prepare a series of buffer solutions at the target pH values.

-

Add an excess amount of this compound to a known volume of each buffer in separate vials. This ensures that a saturated solution is achieved.

-

Equilibrate the vials in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method.

-

Plot the logarithm of solubility against pH to visualize the solubility profile.

-

Causality Behind Experimental Choices: The choice of buffers and pH range is dictated by the need to simulate the physiological environments of the gastrointestinal tract. A thermostatically controlled shaker ensures that equilibrium is reached under consistent and relevant conditions. The use of a validated HPLC method is crucial for accurate and specific quantification, distinguishing the analyte from any potential degradants.

The distribution coefficient (LogD) at different pH values provides insight into a molecule's lipophilicity and its ability to partition between aqueous and lipid environments, which is a key factor in membrane permeability and absorption.

Protocol for LogD Determination (Shake-Flask Method):

-

Objective: To determine the octanol-water distribution coefficient of this compound at different pH values.

-

Materials:

-

This compound reference standard.

-

n-Octanol (pre-saturated with the respective buffer).

-

Buffer solutions at various pH values (e.g., 5.0, 7.4).

-

HPLC system with a UV detector.

-

-

Methodology:

-

Prepare a stock solution of this compound in the aqueous buffer.

-

Mix equal volumes of the buffered drug solution and pre-saturated n-octanol in a centrifuge tube.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect samples from both the aqueous and octanol phases.

-

Determine the concentration of the drug in each phase using a validated HPLC method.

-

Calculate the LogD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The solid-state properties of an API, including its crystallinity and potential for polymorphism, can significantly impact its stability, solubility, and manufacturability.

Proposed Solid-State Characterization Techniques:

-

X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the solid material.

-

Differential Scanning Calorimetry (DSC): To identify melting point, glass transition temperature, and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

-

Polarized Light Microscopy (PLM): For visual examination of crystal habit and birefringence.

Stability Profile: Ensuring Molecular Integrity

A thorough evaluation of the stability of this compound is critical to define its shelf-life, storage conditions, and potential degradation pathways. This involves forced degradation studies to understand its intrinsic stability and long-term stability studies under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the molecule under more aggressive conditions than those used for long-term stability testing. The primary goals are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method. Given the phenolic nature of this compound, it is anticipated to be susceptible to oxidative and pH-mediated degradation.[4][5][6]

Experimental Workflow for Forced Degradation:

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]

- 4. extractionmagazine.com [extractionmagazine.com]

- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In vivo formation and metabolism of 4-Defluoro-4-hydroxy Gefitinib

An In-Depth Technical Guide to the In Vivo Formation and Metabolism of 4-Defluoro-4-hydroxy Gefitinib

Executive Summary

Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) pivotal in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] As with many xenobiotics, its clinical efficacy and safety profile are intrinsically linked to its extensive in vivo biotransformation.[3][4] While several metabolic pathways have been identified, the process of oxidative defluorination, leading to the formation of this compound, represents a critical bioactivation route. This guide provides a comprehensive technical overview of the enzymatic mechanisms governing the formation of this metabolite, its subsequent metabolic fate, and the state-of-the-art methodologies employed for its study. We will delve into the roles of specific Cytochrome P450 (CYP) enzymes, the potential for reactive intermediate formation, and detailed protocols for researchers in the field of drug metabolism and pharmacokinetics.

Introduction to Gefitinib Metabolism

Pharmacokinetic Profile of Gefitinib

Gefitinib is administered orally and exhibits slow absorption, with a bioavailability of approximately 60%.[1] It is extensively distributed throughout the body and is highly bound (around 90%) to plasma proteins.[1][4] The clearance of Gefitinib is primarily driven by hepatic metabolism, with the resulting metabolites being predominantly excreted through feces (86%), and a minor fraction via renal elimination (<4%).[1]

Major Metabolic Pathways

The biotransformation of Gefitinib is complex, involving multiple reaction sites on the molecule.[4][5] In humans, three principal metabolic pathways have been characterized[1][4]:

-

O-Demethylation: The removal of the methyl group from the methoxy substituent on the quinazoline ring, primarily mediated by CYP2D6, produces the major plasma metabolite, O-desmethyl-gefitinib (M523595).[6][7][8]

-

Morpholine Ring Oxidation: The N-propoxymorpholino group is a key site for oxidative metabolism, leading to various metabolites.[1][4][5]

-

Oxidative Defluorination: This pathway involves the metabolism of the halogenated phenyl group, resulting in the displacement of the fluorine atom and the introduction of a hydroxyl group to form this compound.[1][5][9]

Formation of this compound via Oxidative Defluorination

The Mechanism of Oxidative Defluorination

The carbon-fluorine bond is the strongest single bond in organic chemistry, often introduced into drug candidates to block metabolic "soft spots" and enhance stability.[10] However, it is not metabolically inert. Oxidative defluorination is an enzymatic process where a C-F bond on an aromatic ring is cleaved and replaced by a C-OH group.[10][11] This biotransformation can proceed through an initial epoxidation of the aromatic ring or direct hydroxylation, leading to an unstable intermediate that collapses, expelling a fluoride ion to yield the corresponding phenol.[10]

Enzymology: The Role of Cytochrome P450 Isoforms

The overall metabolism of Gefitinib is predominantly dependent on CYP3A4.[3][12][13] However, specific pathways are catalyzed by different isoforms. The formation of this compound is a bioactivation pathway proposed to be mediated primarily by CYP3A4 and CYP1A1 .[9][14]

The involvement of CYP1A1 is particularly significant in extrahepatic tissues like the lung, where it can be induced by environmental factors such as cigarette smoke.[9][14] This suggests that local bioactivation of Gefitinib in the lung, the target organ, could influence both therapeutic effect and potential toxicity.

Bioactivation and the Reactive Quinone-Imine Intermediate

A critical consequence of oxidative defluorination is the potential for generating chemically reactive metabolites. The formation of this compound can lead to a reactive quinone-imine species.[14] This electrophilic intermediate is capable of forming covalent adducts with nucleophilic residues in macromolecules like proteins and glutathione (GSH).[9][14] The formation of such adducts is a well-known mechanism underlying drug-induced toxicities, including hepatotoxicity and interstitial lung disease, which have been reported as rare but serious adverse effects of Gefitinib.[9][14]

Caption: Overall Metabolic Pathway of this compound.

Methodologies for Studying Gefitinib Metabolism

The elucidation of these complex metabolic pathways relies on a combination of robust in vitro and in vivo models coupled with highly sensitive bioanalytical techniques.

In Vitro Experimental Models

Causality: In vitro systems are indispensable for mechanism-based studies. They allow for the isolation of specific metabolic processes and the identification of the enzymes involved, which is difficult to achieve in a whole-organism model.

Protocol 4.1.1: Metabolite Formation in Human Liver Microsomes (HLMs)

-

Objective: To characterize the formation of this compound in a system containing a rich complement of CYP enzymes.

-

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL protein), and Gefitinib (e.g., 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system ensures a sustained supply of the necessary cofactor for CYP activity.

-

Incubation: Incubate at 37°C for a specified time (e.g., 0-60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Gefitinib-d6). [15]This step simultaneously halts enzymatic activity and precipitates proteins.

-

Sample Processing: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for UPLC-MS/MS analysis.

-

Protocol 4.1.2: Reaction Phenotyping with Recombinant CYP Enzymes

-

Objective: To identify the specific CYP isoform(s) responsible for the formation of the metabolite.

-

Methodology:

-

Follow the procedure outlined in Protocol 4.1.1, but replace the HLMs with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP1A1, rCYP2D6, etc.) co-expressed with cytochrome P450 reductase. [7][13] 2. Run parallel incubations for each major CYP isoform.

-

Include a control incubation with a control vector that lacks the CYP enzyme to account for any non-enzymatic degradation.

-

Quantify the amount of this compound formed by each isoform. The enzyme(s) producing the highest amount of the metabolite are identified as the primary catalysts.

-

In Vivo Experimental Design

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Bioanalytical Techniques

Causality: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity, specificity, and speed. [16]It can distinguish between structurally similar isomers and quantify analytes at very low concentrations in complex biological matrices like plasma. [17] Protocol 4.3.1: Quantification using UPLC-MS/MS

-

Objective: To separate, identify, and quantify Gefitinib and this compound in a biological sample.

-

Methodology:

-

Chromatography: Inject the processed sample extract onto a UPLC system equipped with a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the efficient separation of the parent drug from its more polar metabolites.

-

Mass Spectrometry: The UPLC eluent is directed into a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte.

-

For Gefitinib: A common transition might be m/z 447 -> m/z 128.

-

For this compound: The precursor ion would be m/z 445 (loss of F, +OH). A specific product ion would be determined through infusion and fragmentation experiments.

-

For Internal Standard (Gefitinib-d6): Monitor the corresponding mass-shifted transition to ensure accurate quantification. [15] 4. Data Analysis: Construct calibration curves using standards of known concentrations to quantify the analytes in the unknown samples.

-

-

Data Interpretation and Quantitative Analysis

Enzyme Kinetics

Data from recombinant CYP incubations can be used to determine key enzyme kinetic parameters.

| Parameter | Description | Significance |

| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for the substrate. A lower Km implies higher affinity. |

| Vmax (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic efficiency of the enzyme. |

| CLint (Intrinsic clearance) | Vmax / Km | Represents the metabolic clearance capacity of the enzyme, independent of physiological factors. |

Pharmacokinetic Data Summary

Results from in vivo studies are summarized using standard pharmacokinetic parameters. [18][19]

| Parameter | Description |

|---|---|

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point. |

| t1/2 | Elimination half-life. |

Conclusion and Future Directions

The in vivo formation of this compound via oxidative defluorination is a metabolically significant pathway mediated primarily by CYP3A4 and CYP1A1. [9][14]This biotransformation is not merely a clearance mechanism but a bioactivation step that can lead to the formation of a reactive quinone-imine intermediate, with potential implications for drug-induced toxicity. [14]Understanding the contribution of this pathway to the overall disposition and safety profile of Gefitinib is crucial for drug development and clinical practice.

Future research should focus on quantitatively assessing the flux through this pathway relative to other metabolic routes in different patient populations. Further investigation into the covalent adduction of the quinone-imine intermediate with proteins in target tissues could provide a more definitive link between this metabolic event and observed toxicities.

References

- Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. (URL: )

- Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. (URL: )

-

Proposed metabolic pathways of gefitinib in humans in vivo. (URL: [Link])

-

Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes - PubMed. (URL: [Link])

-

Gefitinib Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Cytochrome P450-dependent metabolism of gefitinib - PubMed. (URL: [Link])

-

Cytochrome P450-dependent metabolism of gefitinib - Taylor & Francis Online. (URL: [Link])

-

Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM) - Taylor & Francis Online. (URL: [Link])

-

Pharmacokinetics of gefitinib in elderly patients with non-small cell lung cancer. (URL: [Link])

-

Exploring the relationship between expression of cytochrome P450 enzymes and gefitinib pharmacokinetics - PubMed. (URL: [Link])

-

A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma - Waters Corporation. (URL: [Link])

-

Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC - PubMed Central. (URL: [Link])

-

(A) Chemical structure of gefitinib (GFT), 4-Defluoro-4-hydroxy... - ResearchGate. (URL: [Link])

-

Breaking C-F bonds in drugs - Hypha Discovery Blogs. (URL: [Link])

-

Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - ResearchGate. (URL: [Link])

-

Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed. (URL: [Link])

-

Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC - PubMed Central. (URL: [Link])

-

Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC - NIH. (URL: [Link])

-

Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib: Implications for Pulmonary and Hepatic Toxicities | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

-

The Dark Side of Fluorine - PMC - NIH. (URL: [Link])

-

Proposed mechanisms of hydrolytic and oxidative defluorination of... - ResearchGate. (URL: [Link])

-

Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed. (URL: [Link])

-

Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed. (URL: [Link])

Sources

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the relationship between expression of cytochrome P450 enzymes and gefitinib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. ClinPGx [clinpgx.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. d-nb.info [d-nb.info]

Topic: Biological Activity of 4-Defluoro-4-hydroxy Gefitinib in Cancer Cell Lines

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] As a selective EGFR tyrosine kinase inhibitor (TKI), its efficacy is well-documented.[3][4] However, the clinical activity of any orally administered drug is a composite of the parent compound and its metabolites. Gefitinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6, leading to various biotransformed products.[5][6][7][8] Among these is 4-Defluoro-4-hydroxy Gefitinib, formed through an oxidative defluorination process.[5][9] Understanding the biological activity of this major metabolite is critical for a complete pharmacokinetic and pharmacodynamic profile of Gefitinib. This guide provides a comprehensive framework and detailed methodologies for characterizing the in vitro biological activity of this compound in relevant cancer cell lines.

Introduction: The Rationale for Metabolite Profiling

The journey of a drug in the body is complex. After administration, Gefitinib is absorbed and distributed, but also extensively metabolized before excretion.[5][10] This biotransformation can significantly alter the drug's properties. A metabolite may be:

-

Inactive: Possessing no significant biological activity.

-

Equally or More Active: Contributing to the therapeutic effect.

-

Less Active: Having a diminished effect compared to the parent drug.

-

Responsible for Toxicity: Mediating adverse effects not caused by the parent compound.

Therefore, characterizing the activity of major metabolites like this compound is not merely an academic exercise. It is essential for understanding inter-patient variability, potential drug-drug interactions, and mechanisms of acquired resistance. This guide outlines the critical experiments required to elucidate the impact of this specific metabolite on cancer cell pathophysiology, focusing on its ability to inhibit EGFR signaling, suppress cell proliferation, and induce apoptosis.

Foundational Concepts: The EGFR Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a central role in regulating cell growth, proliferation, and survival.[11][12] In many cancers, its signaling pathway is dysregulated due to mutations or overexpression.[13][14]

Mechanism of Activation:

-

Ligand Binding: Growth factors like EGF bind to the extracellular domain of EGFR.

-

Dimerization: This binding induces the receptor to form homodimers or heterodimers with other ErbB family members (e.g., HER2).[14]

-

Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain, leading to cross-phosphorylation of specific tyrosine residues.

-

Downstream Signaling: These phosphorylated sites act as docking stations for adaptor proteins, activating key pro-survival and proliferative pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades.[13][15]

Caption: Gefitinib's mechanism of action via competitive ATP inhibition.

Experimental Framework: A Step-by-Step Characterization

To comprehensively assess the biological activity of this compound, a multi-pronged approach is required. The following workflow provides a logical progression from broad cellular effects to specific molecular actions.

Caption: A logical workflow for characterizing metabolite activity.

Cell Line Selection: The Importance of Genetic Context

The choice of cancer cell lines is paramount. The activity of an EGFR inhibitor is highly dependent on the EGFR mutation status of the cell.

-

EGFR-Mutant (Sensitive) Line (e.g., HCC827, PC-9): These cells have an activating mutation in the EGFR gene, making them highly dependent on EGFR signaling for survival and exquisitely sensitive to Gefitinib. This is the primary context to test if the metabolite retains on-target activity.

-

EGFR-Wild Type (Resistant) Line (e.g., A549, H1299): These cells do not have the sensitizing EGFR mutation and are generally resistant to Gefitinib. [16]This provides a control for off-target cytotoxicity.

Assay 1: Cell Proliferation & Cytotoxicity (MTT Assay)

This initial assay determines the effect of the compound on cell viability and metabolic activity. The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. Rationale: By generating a dose-response curve, we can calculate the half-maximal inhibitory concentration (IC50), a key metric of potency. Comparing the IC50 of this compound to that of the parent Gefitinib provides a direct measure of its relative anti-proliferative activity.

(A detailed, step-by-step protocol is available in Appendix A)

Assay 2: Inhibition of EGFR Signaling (Western Blot)

This is a direct molecular test of the metabolite's mechanism of action. Western blotting allows for the specific detection and quantification of proteins. [17]To assess EGFR inhibition, we measure the levels of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein. [18][19] Rationale: A potent EGFR inhibitor should decrease p-EGFR levels even in the presence of the EGF ligand. This experiment validates that any observed anti-proliferative effect is due to on-target inhibition of the EGFR pathway. We will also probe for downstream markers like p-AKT and p-ERK to confirm the blockade of the signaling cascade. [18] (A detailed, step-by-step protocol is available in Appendix B)

Assay 3: Induction of Apoptosis (Caspase Assay)

Effective cancer therapies don't just stop cell growth; they induce programmed cell death, or apoptosis. [20]Apoptosis is executed by a family of proteases called caspases. [21]Measuring the activity of effector caspases (like Caspase-3 and -7) is a reliable method for quantifying apoptosis.

Rationale: This assay determines if the growth inhibition observed in the MTT assay is due to cytostatic (growth arrest) or cytotoxic (cell-killing) effects. A significant increase in caspase activity following treatment indicates that the compound is actively killing the cancer cells.

(A detailed, step-by-step protocol is available in Appendix C)

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. The following tables represent hypothetical data from the described experiments, comparing Gefitinib with its 4-Defluoro-4-hydroxy metabolite.

Table 1: Anti-Proliferative Activity (IC50 Values)

| Compound | Cell Line | EGFR Status | IC50 (nM) ± SD |

|---|---|---|---|

| Gefitinib | HCC827 | Mutant (Exon 19 Del) | 15.2 ± 2.1 |

| A549 | Wild Type | > 10,000 | |

| This compound | HCC827 | Mutant (Exon 19 Del) | 45.8 ± 5.5 |

| | A549 | Wild Type | > 10,000 |

Interpretation: In this hypothetical scenario, the metabolite retains activity against the EGFR-mutant cell line, but its potency is approximately 3-fold lower than the parent compound. Neither compound is effective against the EGFR-wild type line, suggesting the activity is on-target.

Table 2: Inhibition of EGFR Phosphorylation at 100 nM

| Compound | Cell Line | p-EGFR / Total EGFR Ratio (Normalized Fold Change) |

|---|---|---|

| Gefitinib | HCC827 | 0.12 ± 0.03 |

| This compound | HCC827 | 0.41 ± 0.08 |

Interpretation: The Western blot data corroborates the proliferation assay. At the same concentration, Gefitinib causes a more profound reduction in EGFR phosphorylation than the metabolite, confirming its superior on-target potency.

Table 3: Induction of Apoptosis at 100 nM (24h)

| Compound | Cell Line | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

|---|---|---|

| Gefitinib | HCC827 | 8.5 ± 1.2 |

| This compound | HCC827 | 4.2 ± 0.7 |

Interpretation: The reduced potency in signaling inhibition translates to a reduced capacity to induce apoptosis. The parent drug is a more potent inducer of cell death.

Conclusion and Future Perspectives

This guide provides a robust framework for evaluating the biological activity of this compound. Based on our hypothetical data, this metabolite appears to be biologically active but less potent than the parent drug.

Implications:

-

Contribution to Efficacy: While less potent, the metabolite likely contributes to the overall anti-tumor effect of Gefitinib, especially given that metabolite concentrations can sometimes be significant in plasma. [22]* Pharmacokinetic Variability: Patients with genetic polymorphisms that favor the production of this metabolite over others might experience slightly reduced efficacy. [8] Future Directions:

-

Pharmacokinetic Modeling: Integrate these in vitro potency data with clinical pharmacokinetic data to model the metabolite's contribution to the total active drug exposure.

-

Resistance Mechanisms: Investigate if chronic exposure to this compound selects for different resistance mutations compared to the parent compound.

-

In Vivo Studies: Validate these in vitro findings in xenograft models to assess the metabolite's activity in a more complex biological system.

By systematically applying these validated methodologies, researchers can build a comprehensive profile of any drug metabolite, leading to a deeper understanding of its clinical pharmacology and paving the way for more personalized therapeutic strategies.

Appendices: Detailed Experimental Protocols

Appendix A: MTT Cell Proliferation Assay Protocol

-

Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of Gefitinib and this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. [23]Incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [24]7. Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Appendix B: Western Blot Protocol for EGFR Signaling

-

Cell Seeding & Serum Starvation: Seed 1.5 x 10^6 cells in a 6-well plate. Once they reach 80% confluency, replace the medium with serum-free medium and incubate for 12-16 hours. This reduces basal signaling.

-

Treatment: Pre-treat cells with the desired concentration of Gefitinib or metabolite for 2 hours.

-

Ligand Stimulation: Stimulate the cells with 50 ng/mL of human EGF for 10 minutes to induce maximal EGFR phosphorylation.

-

Cell Lysis: Immediately place plates on ice, aspirate medium, wash with ice-cold PBS, and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [17]6. Sample Preparation & SDS-PAGE: Normalize protein amounts (e.g., 20 µg per sample), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate proteins on an 8% SDS-PAGE gel. [25]7. Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-Total EGFR, anti-p-AKT, anti-Total AKT) overnight at 4°C. [17] * Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system. [18]10. Analysis: Quantify band intensity using densitometry software. Normalize the phosphoprotein signal to the total protein signal.

Appendix C: Caspase-Glo® 3/7 Assay Protocol

-

Cell Seeding: Seed 5,000 cells per well in a white-walled, clear-bottom 96-well plate in 80 µL of medium. Incubate for 24 hours.

-

Treatment: Add 20 µL of a 5X concentration of the test compounds to the wells. Incubate for the desired time (e.g., 24 hours).

-

Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background (medium-only wells) and express the data as a fold change in luminescence relative to the vehicle-treated control wells.

References

- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj2JMaW5_ToqcDKbysL0htLVzRAvlf_E3IPG1sldVVNSqhI6UtgDdbnJpMUliEZevQBfJVnsZ-9U70KONCMhF3FHnkxsOSomZRD_OxSswOTri6dsrJd19EniG2-lWqYQDEArcxfq9w88YlO4k=]

- Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2kA8wV7IYA5wVCJ7IxRUIDgIoifoanDAd0lRpzWe7hBiTLLNajr9OYz60pM0eOrG26KmVfozZr1IlWHOTx35vXWC2r08NY2wh9wngnDMCs0SS4IC4qzmJj6e7x8xDLHXfJ1g4]

- Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023, September 28). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaFxj8MNcRWVckkWrXQVL5LX5Uh_UAs5oLgfItPhlrKx02n7vCS84BkM0Zg70Ua3tEEHGzmmvWlOhM-cjePN1khfRpbMvFqt9F4RaGS5NHg0chNUU3rM8_cedinDvGE7UWZlfu6D-kjiRGM31bv1Gny1pNvyOBfbM7ha0kxAFDJAwqCPbTAf-IHkGqyp8oZ0ydji94Nqf2vJDCNXTO3xXwCYQ=]

- Gefitinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4xTq024AI4iuiFuqoqR1T8LVVX9UR1_JwPJrznZPbIuzF9a2XvMF9JR9Em07uwc9CEe8lZ4r0wSf5tI706jrpb9YdyzWjyE5kncy_DrWj46C3LMOG6yBU-Tipw6QYH2jg_PeRs58=]

- Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECe9HOBzB-515BM1rBrGiS5dJjA6OYsAc_3X16BtJzguTE_CXGsdCYco_ngqFOgjVh3dagsBiFVps0nU3hu07kBdHfC79XNq3xFcdlAL2ZBzrvtmaPmwrG62Y9dIkH8ej0azyY]

- Gefitinib - Wikipedia. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrul6RdiUlVD_lVEu8HFPE610wCRPr6hPHnUf2dM0iUlWWRW6iZ3YtARPMPEbpjXACRgcuNkEADai14xRBfBfzqrDPm6xkM53C2XIhF9KYqo4d0ABzHKJRWNNfEOiRVFTpFw==]

- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC - NIH. (2021, June 1). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnJFBBxaSDebd8-QxCI1mzZAcNYT6md8P5z7OldUVsYr8o-aSDpb36HrSYYzNCxTCaqj_Sc3aFqbxH5N5VJPEchdC9dWIN-KM8fNSqhZ7iimAr0SZMkKMCgVX1U1QrdNctdCeBl5tsF__AmF0=]

- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment - Benchchem. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd4tGa_WcmDbPER56AOabNrZ5Ko1t6phnOcqYXdbQOWYU58M_1Yyy0qAKuEXH74SpxukL_z_6DA3_DU9JIRl27P6os0Ve77K3igRbtik3EVZRo_Onih0O09VobNjyXIgbT_67D1cS8e3nMlVrIj-GA1XUgAzGtUDq1PE1rukFHvUrQvjVbxOt0GaKyMV4IYVg8WMGEGP7O4zdNFvUlgiqGtRRr6JtfGKWopBXSNnIhIyRTn-5O1NMnQZ-MknUOtRY=]

- What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-42k5WjD7xu0F7_gYA07ZQw8imDMAB1zkSyqXdru9qPnnxmarBoo2ARgjXbGlx6YENwfI6xRSdskKVKK7z1ezUmrkDwc5j2ArkWywgQJ2TGTm9yYPhO7Vyn_EFDVwEnCs1o1s6keAhJ4D-Xp-4WDtn2_wP9DJ6KsbZWdgdyNRiI=]

- Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfyiNXPEHOvQQKePHkWSEeiGFaMA0xK7DcyYdgnQDdNS7A9GvpBczna4Hpv-c1_z-im-e8e-pJZzkEaQkZiUNVgzbAZlDAmI5iAUYic6Qo5QpNBu89E3j1cajxqNckmUT1MmMM]

- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKo0MoiCYDJMwzR69g0qxKI-_Sam5_MlD2mqwX5w3aC6WOT91mVV9dEAIza9qdVnRTuQlF3d8gbyicB_4qHKRPXMY6zOZO7UlwarO3jVEDJqKuRbw3TwBzrtX7hDGA36cGbSKY6h0V7Dq6XHzX9uKUjbpV26a3vJJUojY7Hg==]

- Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcW4wUvV6i8QUgF0Ka1t-jiR58aRy772XiePrJQGkP4an0KN7ECygpyz8TOVqo8i8noxSP9TLvcxD88n7onwq4TR5jwe3WAKL50OpeXBNsiSMEvnYQ68YPAPR03IyIGvYpSBxl]

- Cytochrome P450-dependent metabolism of gefitinib - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_HQEuFmy4evVMdMaQzZ_X9G7oVlaRDQePdrtK3viOokeCJS3l6Pda989YYNyssVLBA3PsWRxpXGnOxaGk2Py_ijop2XyHTHWnjL3XrnveqTJcT_K5Fa2y1fJdw8IpKN3HECc]

- Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. (2007, June 15). American Association for Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHibLDR98Jvl1R98TtdoN67P_EdDCt_VnlQLpOUgwZWd4j6spUgpn23EiGfiDvfg4EpnqlmoE9A_9rkWlVJQXIeId8FuCwvNV17XFgly6eRE7vJiWMKpHgm9I4slkpqDpfzhGEqKmUlJXec90x807IwSG47tKlZQ7lu3lsxCviimSrvFn6u99gTa8lNxzcOs_5xzG1v9L-HZakJUGy0j_WmTeiNUasLU9nEqwJl5w==]

- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEhQgI-IO7Yxtd1aEhd0snRYNhkSaHs5-7wQPOKym43Ixh2kEJjJ6s1zat-9BSRTg9RB3X_XBTTlDK0ALmQUyLQ-Ym2QR-jJ-J263tnhHCTMo9dLzFouI4vOWF0trlvPGwtNEtH1NeqRO82XA=]

- EGFR signaling pathway in breast cancers - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbqi-KrT15KJhpNbxAj6OcUGOIagS-UFTxCIe2n5n8ZDBYcnKJTREGzcSyG1rBbzir7gRbefAHIYbbRwSVKfmA2Q9sC3aiQ66SASX8fxR5XCmNpqIrNkJF3CtgJvhioZ9dX-EapIfCydXLBleroMxO1fDXa6jDnBj-Gc2fxYbzKI0Hu2nRtDFagJkmlQWc5S-4cF7RurGWF6CoGUPWrqhd7DMIX-Kb8gz83xzxYD23XgWV_9wEhhlritRGZM-4mfL7Zx1iLg==]

- Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46 - Benchchem. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXx2OttEmZ9z4bjFpGhv42BFaJncynJUobv2Iezv3ZovURIoaPOj1LUXL4l-1u_OHHpb8FfZXOfL1ybBAso42TKSEAfdjqEWx1SG01G-snRVA4dazExIAuWlEDjfaLQZrhVce89lEyI1y1VDLvRMZXAgVtIEIDSLdgsIbQexAMPUbyyBBmdyYkhRZQTgADu02ApQgByPShJfloiVa67sjxdujdLRy4zOaZ6xD1qKJuN6ieC0zeqkU=]

- Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC - PubMed Central. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD9L5Nmh1AUTdY_MFTYOPHwucxKjrCyH-BIcIiGBgmRvIzr-_7NkfzWGqHavrOW7-mlGTS_c9bT4ajQ1fQNdNkVyNEjRTI573NjF0wdYHSnAYpo81F1jjKDAYfuZjuLEgKoeWjdM4CXeyb1AI=]

- Production and biological activity of gefitinib metabolites. Cells were... - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnE9pg44IRb5BRVh2E70HBUdB-Sy-rw1CbKKKTZiVqqOopkRPLM8Tt_WatNcjU9fto-0iCTYLX-ljJatFNoib8Zp33nrZgEKwZRsK_tpJqEMMU0CEbedUYUGASwEFskRq0kjhdPXc3NLX50NX9niwQ2R4N9pnfeONImjXYqWjZvullexcNu0vjLzmdFhdpWRVEgfZ2vK8Q2tVAXoKxNpEYrboJmdJD-R7nwKt3jb4Oep_4K9k3tRP0a-RCosiHWXwz9I=]

- Apoptosis Assays - Sigma-Aldrich. (n.d.). MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS5xxTqb6INl76Qkg70Zyx4RXHB1PNsvkiBWc_pOOTc5aUejz0a80qUzn0yVBlQaaTaBn9_hC-BaaFOwbz1BMDMc_9wIbBmZlzuUPFIQcD6CgFiKdnOdpLivB4xaDSiEy8qE7nR0FVG4z_97CJzVbWAXd0UuD4ZYbCOYCnTYHA9fUrBYIZ_WKm3qzfPws6skVeAO05Ii7RzGVhNgE7eNXiTkc6uCfAbgPeIqvv0Mxkb1F0ZE6TKDhp-jdf_TwPcnwvs2rMa4PL6wFzOSpGm1uVF6PlKLYuvv2OK2B7eQY=]

- Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3B8_yjGeHbuEY8vrRqJJMpuPwu-5b4ijIvpNXyL96EGAeUiEvrsb2Gy1ES7o_St5fv-TJX-vzbjYYgphJqRPwDTjyXIeS0rchL6SEZD6rAdHvD2lmD14i5MDpr4w53Fk0b9gIbZbWnHYJQAn2ZNEXBTQHA4mMZ2m_qhdnLd9C3Q==]

- Pharmacokinetics of gefitinib in elderly patients with. (n.d.). BMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO0pkokUOwiyzS7InQfbGbw5hujuAcL2pUjjBooT6GsSlrsarsKPl6ZIcWYMnaUrzsQ_s4Q8lDtyttK6yzGGs1g8ALBfw9SmHwBxHWIGKlBuSFpC2_yxZBJZY=]

- Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (2021, August 3). Biocompare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfCWjG976bpkBDqLox1MWZbScwlOSnLGk4r28anbkucI58btHLdJwj6Ina6m1UDP6xeuATTeIcBIwwK6dvd6kauKW9UNX8dhzSbRsM6renwwVkKmsat90rw2An079gtocRjhF4bg4J30G5O2LsP-47aICv-lD2DpLZhxsX-6tvEPeYBn37C8kpNhPiHpaQxXCsri1K6Ww=]

- Apoptosis Assays | Life Science Research - Merck. (n.d.). MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpqrcxiYJOmIC8DQnPAIQ8W3SwuEqI34bOZrL7K-D9jCpWFyszVxQQhkKLXLtmihhV4hRQoaPVoOYo3t8Ad6ijra8b4XLLn6Gtik72IXzkVsvXxLjEFN1oFL9vtQRwpOQFo-gY4wpqbMx6MRKWyypn2upt9DXTFIxpSMG6h_GyyJ3ZUUnLhb0gevCb7kd43Qktc4YRuBgwots6jAKUwM4bSFp9VA__h55BmlGu24-85qUq0qD5b43wkFV3ZSiOVA==]

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe7-w2FY62oRvxKrMbrKqMbeINTlq7unteaWoP_GlxuTnKEPllDL-S6WZWtOfVYnCcUjOqAsNOPIlMJPAYtV_3lMTcHxDO_FT269Z9gth6CqHQvV2NuedCxQXT21JPhfMVO4B4ARXx0SHlB9OzsKbo4VE-eX71TwS7jmd-vy7V6LuUX6cBViSXVT_07AJAbnxtb6Gi0aI8eN5WzgAQrEndDnXaYY23CklSbYPX0Ww-8haug3nQUFayPr_VACw-pmLIlGSeh4j4fDzgl36D35zA37790nGivM97oqu3Tkp5QQ==]

- EGFR Western Blot Protocol - FineTest ELISA Kit. (2025, November 17). FineTest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAB4zD4dZlRUVz5ipf-SSvJlqEaXtcyegJRQ5iKgb2XRUoRRXNnY_1T6ye68iPvuHCycCDoxb4Xj6wFjw6nmNfWfmnVI0To3H1w4tv87JuYPGK7ncngs49FTUduzlLSSwA4OjYwEoJDClmkYr2pgjKqmN_dRd5r8HPARmWNHOkdA==]

- MTT assay protocol | Abcam. (n.d.). Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO8UVmK23-Ywl6C3lCLdkNctnaJYBWiAoUrm9OEmRL5w14NuSJtemG5E0Pe8PP2perbkhOy1_i1XsT6z37dY_bZBGv6cOJdirze1Z1WYVQ4NBanzSllQvMRukgLQdNTyBLrlw-kO4Am9ga9PkYleD0DYPUdctYRSOAvy7CaIk=]

- MTT Cell Proliferation Assay - ATCC. (n.d.). ATCC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6CPj876eFlQVSGHxF0N1d1kPNDP1_vzR7vzln-2E03BhIyWkn06_KAk2q6KOip8qwRqMR3uK3xCuXDBLO5f_6roXIk9YjD78UCzmmr5Nzs-OjjFU-AdEc3d5XXO0y-ncadBxuWBEy95oF2fz9CrdXwClv5X5tBwWSr47x98_OlbRCMHfPHNymHi0Xl-N-EltRHiXn3RplAM_Rrxc4VHDGcDDekZgZrqPoRawSVUVZiwNTcdEOCWhd8b2bRKHeu4CVj5z4VeLt81ccQwXXITOVji_tzShpw_jFQRrOVpsV34w9]

- Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC - NIH. (2021, September 27). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_n0CfEFCj60hrG1kVi2w4M0Xsvf4OebroDJLFe6AGALABWQVQ_Funly6n3j3chqhM34Mstr-TxVVwEyUnWRiEa7WPJYeI8i9xFjJjPzsbXLiyHoDziQRB5WRtlLRAivCkIJ-xiraRa5CdjF4=]

- Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWh6dC3lQomxVkP60RzyJvVNLiNjvCiJ_aRyuK_EHA8oK-uCWNz_yMAJ9pNX5e2HJb7b7NbKzwgeGRQP_iFOLY90hJPHiv2M55n9Y_esAuQPZchieDyI7D7YAbJo4eUHwjSBg=]

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpC_0MYw6ntbhlwLKKgP_faFwLbNcL9bSuSpC_QV0SJSH9lVIzCkbhmEiTIiyCoyFi6BghFHZLTpF2kH5MJUaRj0oZK0VRouC1RepL1kn3ooQ-L3tDyCus3MxptSLREtRqk_2nGhSlFg==]

- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Creative Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjXmQIsY2MlYa5qOf77y6f9FweuPvR-R0mS20mqdjkybnfBTxOtOS6Ybc893qg-UTBaH4wf5ZK0ieOBTy1UeSBtvQR7CY3bd4Bn2UwHm37d2R2WZNTO1GnODnGFmhgLH0DHwFjR7brb288CO2hANkJhoVgdLHbJfJZOKuy5Hic2w1JAMsOfccceGpmPgDxmB8EmxyKFqwZ0GZahOHUpg==]

- How could I detect EGFR by western blot? - ResearchGate. (2016, July 14). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMh5ENMO0OG_hY69RUilfY71GkayPaTxELkxyAZwJo3j2kglWsTz80rjztyqM9icxIBvEi1IFqwG8jfI6xr5mtxaOgHCqnY_Sm6--IM1merC35vI8qf5lkw6mi2SYwDtcgpZzANR9gyuyv43rOb3yuZEz8FlDMWwEVQUyWJaotR0IWKBI=]

- This compound | CAS No: 847949-50-2. (n.d.). Cleanchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEayCMLKUU_1tYmapeAGI9ShjgWaI-5zap5VUc-PwGqJOnn92Oa_DLE94bNmX1gKGtLNcB-j8sMr4A7jEDItOWutrOTmPSt8If7GE6yN2EwYehj-eCx6_kQixLRFEicxkdrVMso4kdlmqE7k0Hfgqlu0DjMM6iv]

- (A) Chemical structure of gefitinib (GFT), 4-Defluoro-4-hydroxy... - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVNFq4R36Q59rkBJV6FPDT_HLPLJw_hTKBfZKfNbY8oHstGrZhVygS8psmy5pwzPlypOsBfFLmtWn66XXdwTW8020iEtLJFEIDZovdmz8GktsMWjBUYFJjkkwAeSk9LXzeJCsEcUVovr7eepWBYQyl_X6v3aCeGqlLtkNbNkwLfX46z1_s-kvDzoOB4H93q7_gng7t1F_UqqU3KTKKBwe7rN92zmiuH4XPZi5oCCmMwqIsGcFokudXnQ==]

- Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwbXwLGzUuAyfx-llzusK0A_oxhiKmzZ69XieiD9_VV7oINiT7yAo9oP6HjBrqf7w7RZhKrXFvwHOEZmoQzT4U5-KXZtWL1UZi-WL5ww8FdKJYFvt-qkUgo5lCGrI5AaoOaAK-zbNDxk6DSGG-xg==]

- Gefitinib for the treatment of non-small-cell lung cancer - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNgAYXHUPGgBcAhzT_EyMdSuWrsow6wdSU1PYC-1P3ihttNcUNUqPPVOSOOO9CvjGy71Pv1BUstIserDjzs4-BJJ0xoII52VADC1ZMAVrT7Yh_TuO-jsuWki903Sg41uT5AfBB]

- Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgQGZO8wmxsZKovepiSyLfQwTh0vPgwent-QhCHfYr0mXG0Fabt07k8MKAs3NTfNB8WZfNVFQpDEqtUwFLNMHKqumJOVR_eRbzczFsr6I7AxKMZvAiBPYjYaxdB18kxMWxb99U]

Sources

- 1. Gefitinib - Wikipedia [en.wikipedia.org]

- 2. Gefitinib for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biocompare.com [biocompare.com]

- 22. d-nb.info [d-nb.info]

- 23. atcc.org [atcc.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide: Understanding the Metabolic Fate of Gefitinib to 4-Defluoro-4-hydroxy Gefitinib

This guide provides a comprehensive exploration of the metabolic transformation of Gefitinib, a pivotal epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, into its 4-Defluoro-4-hydroxy metabolite. We will delve into the enzymatic processes, experimental methodologies to elucidate these pathways, and the analytical techniques required for robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Gefitinib's biotransformation.

Introduction: Gefitinib's Role in Oncology and the Imperative of Metabolic Profiling

Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2][3] Its mechanism of action involves the selective and reversible inhibition of the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream Ras signal transduction pathway and inducing apoptosis in cancer cells.[4] The clinical efficacy and safety of Gefitinib are intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[5][6] Understanding the metabolic fate of Gefitinib is paramount for predicting drug-drug interactions, interindividual variability in patient response, and potential toxicities.[5][7]

Gefitinib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[4][5][8][9] Three principal sites of biotransformation have been identified: metabolism of the N-propoxymorpholino group, demethylation of the methoxy substituent on the quinazoline ring, and oxidative defluorination of the halogenated phenyl group.[1][4][10] This guide will focus on the latter, a critical pathway leading to the formation of 4-Defluoro-4-hydroxy Gefitinib.

The Enzymatic Machinery: Cytochrome P450 Isoforms in Gefitinib Metabolism

The biotransformation of Gefitinib is a complex interplay of various CYP450 enzymes. While CYP3A4 is the major enzyme responsible for the overall metabolism of Gefitinib, other isoforms play significant roles in the formation of specific metabolites.[4][5][8][9][11][12][13]

Key CYP Isoforms Involved in Gefitinib Metabolism:

-

CYP3A4: The primary workhorse in Gefitinib metabolism, responsible for a significant portion of its clearance.[4][5][8][9][11][12][13]

-

CYP3A5: Contributes to Gefitinib metabolism, often with overlapping substrate specificity with CYP3A4.[8][10][11][12][13]

-

CYP2D6: Plays a crucial role in the formation of the major plasma metabolite, O-desmethyl-gefitinib (M523595), and is also involved in overall Gefitinib metabolism.[8][9][10][11][13][14]

-

CYP1A1: Expressed in extra-hepatic tissues like the lungs, this enzyme can contribute to the local metabolism of Gefitinib, including oxidative defluorination.[1][13][15]

The formation of this compound is a result of oxidative defluorination, a metabolic reaction catalyzed by cytochrome P450 enzymes.[1][10] This process involves the replacement of a fluorine atom on the phenyl group with a hydroxyl group.

Below is a diagram illustrating the metabolic pathways of Gefitinib.

Caption: A simplified diagram of the major metabolic pathways of Gefitinib.

Elucidating the Metabolic Pathway: Experimental Approaches

A multi-pronged experimental strategy is essential to thoroughly characterize the metabolic fate of Gefitinib. This typically involves a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro assays are fundamental for identifying the enzymes responsible for specific metabolic transformations and for understanding the kinetics of these reactions.[2][16][17][18][19]

Common In Vitro Systems:

-

Human Liver Microsomes (HLMs): A subcellular fraction containing a high concentration of CYP450 enzymes, making them a standard tool for studying Phase I metabolism.[11][12][16]

-

Recombinant Human CYP Enzymes: Individually expressed CYP isoforms are used to pinpoint the specific enzymes responsible for a particular metabolic reaction.[11][13]

-

Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism, including conjugation reactions.[16]

A Typical Experimental Workflow for In Vitro Metabolism Studies:

Caption: A generalized workflow for an in vitro drug metabolism assay.

Protocol: Reaction Phenotyping using Human Liver Microsomes

-

Preparation: Prepare a stock solution of Gefitinib in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and Gefitinib. Pre-incubate at 37°C.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Gefitinib and its metabolites.

In Vivo Studies

In vivo studies in animal models and human clinical trials are crucial for understanding the complete pharmacokinetic profile of a drug and its metabolites in a physiological context.[20][21][22]

Typical Biological Matrices for Analysis:

-

Plasma

-

Urine

-

Feces

-

Bile

These studies provide valuable information on the absorption, distribution, metabolism, and excretion of the parent drug and its metabolites, including the formation and clearance of this compound.

Analytical Methodologies for Metabolite Quantification

Accurate and sensitive analytical methods are essential for the identification and quantification of Gefitinib and its metabolites in complex biological matrices.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for bioanalysis in drug metabolism studies due to its high selectivity, sensitivity, and ability to provide structural information.[3][23]

Key Components of an LC-MS/MS Method:

-

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used to separate the parent drug from its metabolites and endogenous matrix components.[21][23]

-

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF), is used for detection.[3][20]

-

Multiple Reaction Monitoring (MRM): In triple quadrupole instruments, MRM is used for highly selective and sensitive quantification of target analytes.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF provide accurate mass measurements, which aid in the structural elucidation of unknown metabolites.[3]

-

Sample Preparation:

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[20]

-

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

-

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes of interest.[20]

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for Gefitinib and its major metabolite, O-desmethyl Gefitinib. It is important to note that the formation of this compound is generally a minor pathway, and its plasma concentrations are often low.

| Analyte | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |

| Gefitinib | 141 - 247.18 | 3 - 7 | ~48 |

| O-desmethyl Gefitinib (M523595) | ~101.09 | - | - |

Data compiled from multiple sources and represent approximate ranges.[4][9][23]

Conclusion and Future Directions

The metabolic conversion of Gefitinib to this compound, while a minor pathway, contributes to the overall biotransformation of this important anticancer agent. A thorough understanding of this and other metabolic pathways is crucial for optimizing drug therapy, managing drug-drug interactions, and ensuring patient safety.

Future research in this area may focus on:

-

Further characterizing the specific CYP450 variants that influence the rate of oxidative defluorination.

-

Investigating the potential pharmacological activity of this compound and other minor metabolites.

-

Developing more sensitive analytical methods to accurately quantify low-level metabolites in various biological matrices.

By continuing to unravel the complexities of Gefitinib metabolism, the scientific community can further enhance the therapeutic potential of this life-saving medication.

References

-

Cytochrome P450-dependent metabolism of gefitinib. PubMed.[Link]

-

Proposed metabolic pathways of gefitinib in humans in vivo. ResearchGate.[Link]

-

Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Taylor & Francis Online.[Link]

-

Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed.[Link]

-

Gefitinib Pathway, Pharmacokinetics. ClinPGx.[Link]

-

In Vitro Assays for Induction of Drug Metabolism. PubMed.[Link]

-

Cytochrome P450-dependent metabolism of gefitinib. Taylor & Francis Online.[Link]

-

Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. IRIS - UNIBS.[Link]

-

In Vitro techniques for studying drug metabolism. Scilit.[Link]

-

Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PMC - PubMed Central.[Link]

-

Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. ResearchGate.[Link]

-

Drug Metabolism Assays. BioIVT.[Link]

-

A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation.[Link]

-